DL-Cystine-d4

Overview

Description

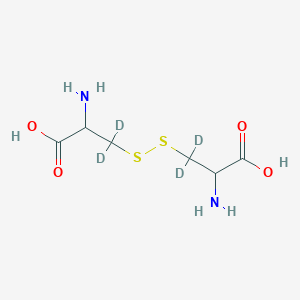

DL-Cystine-d4 is a deuterium-labeled form of cystine, a sulfur-containing amino acid. It is a racemic mixture of D- and L-cystine, where the hydrogen atoms are replaced with deuterium. This compound is primarily used as an internal standard for the quantification of cystine in various analytical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

DL-Cystine-d4 is synthesized by incorporating deuterium into the cystine molecule. The process involves the deuteration of cysteine, followed by oxidation to form cystine. The reaction typically occurs under controlled conditions to ensure the incorporation of deuterium at specific positions .

Industrial Production Methods

Industrial production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, ensuring that the final product meets the required specifications for use in scientific research and analytical applications .

Chemical Reactions Analysis

Types of Reactions

DL-Cystine-d4 undergoes various chemical reactions, including:

Oxidation: Conversion of cysteine to cystine.

Reduction: Conversion of cystine back to cysteine.

Substitution: Replacement of hydrogen atoms with deuterium.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, oxygen.

Reducing agents: Dithiothreitol, mercaptoethanol.

Deuterating agents: Deuterium oxide (heavy water).

Major Products Formed

The major products formed from these reactions include deuterated cysteine and cystine, which are used in various analytical and research applications .

Scientific Research Applications

DL-Cystine-d4 is widely used in scientific research due to its unique properties. Some of its applications include:

Mechanism of Action

DL-Cystine-d4 exerts its effects by serving as a stable isotope-labeled compound. It is incorporated into biological systems, allowing researchers to track and quantify cystine and its metabolites. The deuterium atoms provide a distinct mass difference, making it easier to detect and analyze using mass spectrometry .

Comparison with Similar Compounds

Similar Compounds

L-Cystine: The natural form of cystine, not labeled with deuterium.

D-Cystine: The inactive enantiomer of L-cystine.

Cysteine: The reduced form of cystine, containing a thiol group.

Uniqueness

DL-Cystine-d4 is unique due to its deuterium labeling, which provides distinct advantages in analytical applications. The incorporation of deuterium allows for precise quantification and tracking of cystine in various biological and chemical systems .

Biological Activity

DL-Cystine-d4 is a deuterated form of cystine, an amino acid that plays a crucial role in protein structure and stability due to its ability to form disulfide bonds. The compound has gained attention in biochemical research for its unique properties that facilitate the study of metabolic pathways involving sulfur-containing amino acids. The presence of deuterium allows for precise tracking in biological systems without significantly altering the biological function of cysteine and cystine.

- Molecular Formula : C6H12N2O4S2

- Molecular Weight : Approximately 192.29 g/mol

- CAS Number : 108641-83-4

Biological Activity

This compound serves multiple functions in biological systems:

- Protein Stabilization : Cystine contributes to the stabilization of protein tertiary and quaternary structures through disulfide bonds.

- Metabolic Tracing : The deuterium labeling enables researchers to trace metabolic pathways involving cysteine and cystine, providing insights into sulfur metabolism and related disorders.

- Antioxidant Role : It plays a role in the synthesis of glutathione, a critical antioxidant that protects cells from oxidative stress.

Applications in Research

This compound is primarily utilized as an internal standard in analytical chemistry, particularly in gas chromatography (GC) and liquid chromatography coupled with mass spectrometry (LC-MS). Its isotopic labeling enhances the accuracy of quantifying cysteine and cystine levels in biological samples.

Pharmacokinetics of this compound

A study conducted to evaluate the pharmacokinetics of this compound utilized liquid chromatography-tandem mass spectrometry (LC-MS/MS). Key findings include:

- Bioavailability : The absolute bioavailability of this compound was found to be 18.6%, 15.1%, and 25.6% at doses of 25, 50, and 100 mg/kg, respectively.

- Tissue Distribution : After intravenous administration, high plasma levels were observed, with reduced concentrations in the brain and liver. Intragastric administration resulted in significant levels in the plasma and stomach but lower levels in other organs such as the lung and kidney .

Urinary Cystinuria Case Study

A notable case study involved a 4-month-old girl diagnosed with early-onset cystinuria, characterized by elevated urinary cystine levels leading to kidney stones. Key laboratory findings included:

| Amino Acid | Level (μmol/g Cre) | Reference Range |

|---|---|---|

| Cystine | 13,140.4 | 13–76 |

| Ornithine | 14,194.6 | -35 |

| Lysine | 30,894 | 78–800 |

| Arginine | 25,156.2 | 8–71 |

The patient was treated with urine alkalinization and cystine chelating drugs, highlighting the clinical relevance of cystine metabolism .

Summary

This compound is a vital compound for studying sulfur metabolism and understanding related disorders. Its unique properties as a deuterated amino acid facilitate advanced research methodologies that enhance our understanding of metabolic pathways and protein chemistry.

Properties

IUPAC Name |

2-amino-3-[(2-amino-2-carboxy-1,1-dideuterioethyl)disulfanyl]-3,3-dideuteriopropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O4S2/c7-3(5(9)10)1-13-14-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)/i1D2,2D2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEVWYRKDKASIDU-LNLMKGTHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)SSCC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(C(=O)O)N)SSC([2H])([2H])C(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108641-83-4 | |

| Record name | DL-CYSTINE-3,3,3',3'-D4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.